molecular formula C10H11Cl2NO3S B246344 4-(2,5-Dichlorophenyl)sulfonylmorpholine CAS No. 74832-74-9

4-(2,5-Dichlorophenyl)sulfonylmorpholine

Cat. No. B246344
CAS RN: 74832-74-9
M. Wt: 296.17 g/mol
InChI Key: VAEORJTUYUNIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorophenyl)sulfonylmorpholine, also known as DCM, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DCM is a sulfonylurea derivative that has been shown to exhibit potent hypoglycemic and anti-inflammatory properties. In

Scientific Research Applications

4-(2,5-Dichlorophenyl)sulfonylmorpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in peripheral tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been investigated for its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the activation of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, which leads to the depolarization of the cell membrane and subsequent insulin secretion. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to exhibit potent hypoglycemic and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to reduce oxidative stress and improve mitochondrial function in various tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been investigated for its potential effects on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potent hypoglycemic and anti-inflammatory effects, which make it a promising candidate for the treatment of various diseases. 4-(2,5-Dichlorophenyl)sulfonylmorpholine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potential toxicity, which requires careful monitoring and dose optimization.

Future Directions

There are several future directions for research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine. One area of focus is the development of more potent and selective 4-(2,5-Dichlorophenyl)sulfonylmorpholine analogs that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of focus is the investigation of the potential applications of 4-(2,5-Dichlorophenyl)sulfonylmorpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the molecular mechanisms underlying the hypoglycemic and anti-inflammatory effects of 4-(2,5-Dichlorophenyl)sulfonylmorpholine, which may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 4-(2,5-Dichlorophenyl)sulfonylmorpholine is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 4-(2,5-Dichlorophenyl)sulfonylmorpholine exhibits potent hypoglycemic and anti-inflammatory properties and has been investigated for its potential applications in the treatment of various diseases. The synthesis method of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base, and the resulting product is purified through recrystallization. While 4-(2,5-Dichlorophenyl)sulfonylmorpholine has several advantages for lab experiments, its potential toxicity requires careful monitoring and dose optimization. Future research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine may lead to the development of novel therapeutic strategies for the treatment of various diseases.

properties

CAS RN

74832-74-9

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)sulfonylmorpholine

InChI

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2

InChI Key

VAEORJTUYUNIEB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous nickel(II) chloride (60 mg, 0.46 mmole), triphenylphosphine (800 mg, 3.05 mmole), sodium iodide (180 mg, 1.2 mmole), and activated zinc powder (1.2 g, 18 mmole) are placed into a 25 ml flask under an inert atmosphere along with 7 ml of anhydrous N-methylpyrrolidinone (NMP). This mixture is stirred at 50° C. for about 10 minutes, leading to a deep-red coloration. A solution of 3.4 g (11.5 mmole) of 2,5-dichlorobenzenesulfonylmorpholine, which is prepared by the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine, in 8 ml of anhydrous NMP is then added by syringe. After stirring for 60 hours, the resulting highly viscous solution is poured into 100 ml of 1 molar hydrochloric acid in ethanol to dissolve the excess zinc metal and to precipitate the polymer. This suspension is filtered and triturated with acetone to afford, after isolation and drying, solid polyparabenzenesulfonylmorpholine.
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